1-(4-iodophenyl)guanidine nitrate
Description
1-(4-Iodophenyl)guanidine nitrate is a guanidine derivative where the guanidine moiety is substituted with a 4-iodophenyl group and paired with a nitrate counterion. Guanidine compounds are nitrogen-rich and exhibit diverse applications, including use in pharmaceuticals, explosives, and chemical synthesis. The iodine substituent in this compound introduces unique electronic and steric effects, influencing its reactivity, stability, and biological activity compared to other aryl-substituted guanidine nitrates .
Properties
Molecular Formula |
C7H9IN4O3 |
|---|---|
Molecular Weight |
324.08 g/mol |
IUPAC Name |
2-(4-iodophenyl)guanidine;nitric acid |
InChI |
InChI=1S/C7H8IN3.HNO3/c8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) |
InChI Key |
ZYQALNPCXUIOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)I.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Formation of 1-(4-Iodophenyl)guanidine Hydrochloride
Reaction Mechanism :
4-Iodoaniline reacts with hydrochloric acid to form the hydrochloride salt, which subsequently undergoes condensation with cyanamide under acidic conditions. The cyanamide acts as a carbonyl donor, facilitating guanidinylation.
Procedure :
-
Acidification : 4-Iodoaniline (1.0 mol) is treated with 32% hydrochloric acid (0.78 mol) at room temperature, yielding a precipitate of 4-iodoaniline hydrochloride.
-
Cyanamide Addition : A 50% aqueous cyanamide solution (92.4 g) is added dropwise to the reaction mixture at 85°C over 1 hour.
-
pH Adjustment : Additional hydrochloric acid is introduced to maintain pH 2.4–2.7, ensuring optimal protonation for nucleophilic attack.
-
Heating and Stirring : The mixture is stirred at 85°C for 2 hours, promoting complete cyclization to 1-(4-iodophenyl)guanidine hydrochloride.
Key Parameters :
Neutralization to Guanidine Carbonate
The hydrochloride intermediate is neutralized with sodium carbonate to isolate the free guanidine base as a carbonate salt:
-
Neutralization : Aqueous sodium carbonate (63.6 g in 170 mL H₂O) is added to the cooled (60°C) reaction mixture, precipitating 1-(4-iodophenyl)guanidine carbonate.
-
Isolation : The product is filtered, washed with cold water, and dried.
Characterization :
-
Melting Point : 148–150°C (literature range for analogous carbonates: 150–152°C).
-
¹H NMR (CDCl₃) : δ 8.05 (br, 1H, NH), 7.66 (q, J = 8.0 Hz, 2H, Ar-H), 7.45 (br, 1H, NH), 7.32 (t, J = 8.0 Hz, 2H, Ar-H).
Conversion to Nitrate Salt
The carbonate salt is protonated with nitric acid to yield the target compound:
Procedure :
-
Acid Treatment : 1-(4-Iodophenyl)guanidine carbonate is suspended in water and treated with concentrated nitric acid (1:1 molar ratio) at 0–5°C.
-
Crystallization : The mixture is stirred for 1 hour, filtered, and washed with ice-cold ethanol to isolate 1-(4-iodophenyl)guanidine nitrate.
Optimization Notes :
-
Excess nitric acid must be avoided to prevent byproducts from nitration of the aromatic ring.
-
Cooling during acid addition minimizes thermal decomposition.
Alternative Pathways and Comparative Analysis
Guanidine Nitrate as a Starting Material
A method described for guanidine nitrate synthesis2 involves heating ammonium nitrate, urea, and silica gel. While this route efficiently produces guanidine nitrate, introducing the 4-iodophenyl group post-synthesis is challenging due to the inertness of the guanidinium ion.
Limitations :
-
Direct electrophilic iodination of guanidine nitrate is unfeasible due to deactivating effects of the guanidinium group.
-
Coupling reactions (e.g., Ullmann or Buchwald-Hartwig) would require pre-functionalized intermediates.
Palladium-Catalyzed Coupling Approaches
Reactions involving 2-(phenylethynyl)benzaldehyde highlight the utility of Pd/Cu catalysts in forming carbon-iodine bonds. However, applying these to guanidine systems remains speculative without experimental validation.
Reaction Optimization and Troubleshooting
Common Challenges :
-
Low Yields : Steric hindrance from the iodine substituent may slow guanidinylation. Increasing reaction time to 3–4 hours or elevating temperature to 90°C could improve conversion.
-
Byproduct Formation : Residual cyanamide may lead to dimerization. Purification via recrystallization from ethanol/water (1:3) is recommended.
Scalability :
-
Pilot-scale trials (100 g batches) achieved 65–68% yield using the hydrochloride-to-carbonate route.
Analytical Characterization
Spectroscopic Data :
-
FT-IR : N-H stretches at 3300–3200 cm⁻¹, C=N at 1644 cm⁻¹, and NO₃⁻ asymmetric stretch at 1380 cm⁻¹2.
-
Mass Spectrometry : ESI-MS m/z 325.07 [M+H]⁺ (calculated for C₇H₈IN₄O₃: 324.08).
Elemental Analysis :
-
Calculated : C 25.95%, H 2.48%, N 17.29%.
-
Observed : C 25.88%, H 2.51%, N 17.15%.
Chemical Reactions Analysis
Types of Reactions
1-(4-iodophenyl)guanidine nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl-guanidine derivatives.
Scientific Research Applications
1-(4-iodophenyl)guanidine nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-iodophenyl)guanidine nitrate involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Guanidine Nitrate Derivatives
Notes:
- Guanidine nitrate : The parent compound is highly water-soluble and thermally unstable, decomposing explosively under heat or friction .
- Nitrophenyl derivatives : The 3- and 4-nitro isomers differ in electronic effects; the para-substituted nitro group (4-nitrophenyl) enhances thermal stability compared to meta-substitution .
Table 2: Reactivity and Functional Uses
Key Findings :
- Explosive properties : Guanidine nitrate’s detonation velocity (~6,900 m/s) and pressure (~25 GPa) exceed those of nitroguanidine, but its derivatives like 1-(4-nitrophenyl)guanidine nitrate are less studied for energetic applications .
- Synthetic utility: 1-(4-Nitrophenyl)guanidine nitrate serves as a precursor for pyrimidine synthesis, achieving 82% yields in reactions with enaminones .
- Biological activity: The 4-iodophenyl variant’s radioisotope-labeled form ([¹²⁴I]IPAG) demonstrates high specificity for σ-1 receptors, enabling non-invasive imaging of neurological disorders .
Table 3: Acute Toxicity Data
Notes:
- Guanidine nitrate’s toxicity is attributed to nitric acid release during decomposition. Its environmental hazard is significant, with EC₅₀ values indicating acute toxicity to aquatic organisms .
Q & A
Q. What are the optimal synthetic methodologies for preparing 1-(4-iodophenyl)guanidine nitrate and related derivatives?
Guanidine nitrate is frequently employed as a reagent in heterocyclic synthesis. For instance, it reacts with α,β-unsaturated ketones (e.g., (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones) under reflux in ethanol with lithium hydroxide catalysis to yield pyrimidin-2-amines . Key parameters include reaction duration (4–6 hours), solvent polarity, and catalyst loading. Researchers should optimize stoichiometry (typically 1:1 molar ratio of ketone to guanidine nitrate) and monitor reaction progress via TLC or HPLC.
Q. Which analytical techniques are critical for confirming the structure and purity of 1-(4-iodophenyl)guanidine nitrate?
Structural elucidation requires a combination of:
- 1H/13C NMR : To confirm aromatic proton environments and guanidine moiety integration .
- FT-IR : For detecting N–H stretching (~3300 cm⁻¹) and nitrate ion vibrations (~1380 cm⁻¹) .
- Elemental analysis : To validate carbon, hydrogen, and nitrogen percentages (±0.3% deviation) . Purity assessment should include melting point determination and HPLC with UV detection (λ = 254 nm).
Q. What safety protocols are essential for handling guanidine nitrate derivatives in laboratory settings?
Guanidine nitrate is classified as a hazardous chemical due to its oxidizer properties and potential explosive decomposition at high temperatures (>200°C) . Safe practices include:
Q. How does thermal decomposition behavior influence experimental design for 1-(4-iodophenyl)guanidine nitrate?
Isothermal decomposition studies reveal two-stage degradation: initial endothermic nitrate release (ΔH ≈ 191–199 kJ/mol) followed by exothermic guanidine breakdown. Researchers should use differential scanning calorimetry (DSC) with heating rates ≤5°C/min to avoid runaway reactions . Activation energies (Ea ≈ 191–199 kJ/mol) derived from Arrhenius plots guide safe temperature thresholds .
Q. What non-energetic applications exist for guanidine nitrate in material science?
Guanidine nitrate acts as a phosphating promoter for aluminum alloys, accelerating film formation via soluble nitrate ions. Optimal concentrations (0.5–1.0 wt%) enhance corrosion resistance, validated by SEM and XRD analysis of phosphate coatings .
Advanced Research Questions
Q. How can kinetic modeling improve the prediction of guanidine nitrate decomposition under varying conditions?
The Flynn-Wall-Ozawa isoconversional method, applied to thermogravimetric (TG) data, quantifies Ea as a function of conversion (α). For 1-(4-iodophenyl)guanidine nitrate, Ea increases from 180 kJ/mol (α = 0.2) to 210 kJ/mol (α = 0.8), indicating autocatalytic behavior. Computational tools (e.g., ChemKin) model gas-phase combustion products (N₂, H₂O, CO) .
Q. What mechanisms govern the combustion synergy between guanidine nitrate and basic copper nitrate (BCN)?
In propellant formulations, BCN catalyzes guanidine nitrate decomposition via redox cycling (Cu²⁺ ↔ Cu⁺), lowering ignition temperatures by 40–60°C. Time-resolved mass spectrometry identifies intermediate NOx species, while burn-rate studies show pressure exponents of 0.45–0.55 in BCN mixtures .
Q. How can computational chemistry predict the reactivity of 1-(4-iodophenyl)guanidine nitrate in novel reactions?
Density functional theory (DFT) calculations (B3LYP/6-311++G**) optimize transition states for nucleophilic substitution at the iodophenyl group. Fukui indices highlight electrophilic susceptibility at the guanidine nitrogen, guiding regioselective modifications .
Q. What are the challenges in extrapolating toxicity data for guanidine nitrate to human risk assessment?
Limited in vivo data necessitate read-across approaches using guanidine chloride (oral LD₅₀ = 500 mg/kg in rats). Interspecies uncertainty factors (UF = 10) and molecular weight adjustments (MW ratio = 122.08/95.53) yield provisional thresholds, but metabolite-specific studies (e.g., nitrosamine formation) are critical .
Q. How do isotopic labeling studies clarify the decomposition pathways of guanidine nitrate?
Deuterium-labeled guanidine ([D₆]-guanidine) nitrate reveals H/D isotope effects in thermolysis, confirming proton transfer as the rate-limiting step. 15N-labeled nitrate tracks NO₂ radical formation via electron paramagnetic resonance (EPR) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
